Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
Description
Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1620079-56-2) is a tetrahydroquinoline derivative featuring a methyl ester group at position 4 and a methyl substituent at position 1 of the heterocyclic ring. This compound is of interest in medicinal chemistry due to the tetrahydroquinoline scaffold, which is prevalent in bioactive molecules. Its synthesis typically involves transition metal-catalyzed reactions or cyclization strategies .
Properties
IUPAC Name |
methyl 1-methyl-3,4-dihydro-2H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCJJNHYKJTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halides, amines, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential neuroprotective effects. It has been shown to protect against neurodegenerative conditions by scavenging free radicals and inhibiting excitotoxicity .
Medicine: This compound is being investigated for its potential use in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Its ability to inhibit monoamine oxidase and reduce oxidative stress makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves several pathways:
Neuroprotection: The compound exerts its neuroprotective effects by scavenging free radicals and inhibiting the release of excitatory amino acids.
Monoamine Oxidase Inhibition: It acts as a reversible inhibitor of monoamine oxidase, which helps in reducing oxidative stress and preventing neurodegeneration.
Glutamate Antagonism: The compound also antagonizes the glutamatergic system, reducing excitotoxicity and protecting neurons.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Similar tetrahydroquinoline derivatives vary in substituents at positions 1, 4, and the aromatic ring, significantly altering their physicochemical and biological properties:
| Compound Name | Substituents | Key Modifications |
|---|---|---|
| Methyl 1-isopropyl-6-methyl-THQ-4-carboxylate | 1-isopropyl, 6-methyl | Increased steric bulk at position 1 |
| Methyl 7-nitro-1-isopropyl-THQ-4-carboxylate | 1-isopropyl, 7-nitro | Electron-withdrawing nitro group |
| Ethyl 4-methyl-1,3-dioxo-THIQ-4-carboxylate | 1,3-dioxo, ethyl ester | Polar dioxo groups enhancing reactivity |
| Methyl 7-iodo-1-isopropyl-THQ-4-carboxylate | 1-isopropyl, 7-iodo | Heavy atom for potential radiopharmacy |
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, I): Increase reactivity and polarity, as seen in the IR carbonyl stretch shifts (1735–1737 cm⁻¹ for esters) .
- Steric Effects : Bulky substituents (e.g., isopropyl at position 1) reduce reaction yields in catalytic processes (e.g., 82% for 5.2b vs. lower yields for nitro derivatives) .
Spectroscopic Data
- IR Spectroscopy: Methyl 1-methyl-THQ-4-carboxylate: Ester C=O stretch ~1735 cm⁻¹ (aligned with analogs) . Pyrroloquinoline derivatives (e.g., ): Additional amide C=O stretch at 1701 cm⁻¹ .
NMR :
- Methyl groups in position 1 and 4 show characteristic δ 1.15–2.40 ppm (¹H) and 19.5–52.3 ppm (¹³C) across analogs .
Biological Activity
Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate (MMTHQ), a compound with a tetrahydroquinoline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its neuroprotective properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 205.25 g/mol
- Structural Features : The compound features a fused bicyclic system with a nitrogen atom, which is essential for its biological activity.
MMTHQ exhibits several mechanisms that contribute to its biological activity:
-
Neuroprotection :
- MMTHQ has shown the ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells. This property is crucial in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Monoamine Oxidase Inhibition :
- The compound acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. By inhibiting MAO, MMTHQ helps maintain higher levels of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation and cognitive function.
-
Glutamate Antagonism :
- MMTHQ antagonizes glutamate receptors, reducing excitotoxicity—a process where excessive glutamate leads to neuronal damage. This action is particularly beneficial in preventing neuronal death associated with various neurological disorders.
Neuroprotective Effects
Several studies have investigated the neuroprotective effects of MMTHQ:
- A study demonstrated that MMTHQ could protect against neurodegeneration in mouse models by reducing markers of oxidative stress and inflammation.
- In another experiment using the maximal electroshock (MES) model for seizures, MMTHQ exhibited synergistic interactions with other antiepileptic drugs, enhancing its protective effects against seizures .
Case Studies
- Study on Neurodegenerative Disease Models :
- Researchers found that administration of MMTHQ significantly improved cognitive function in animal models of Alzheimer’s disease by decreasing amyloid-beta levels and enhancing synaptic plasticity.
- Combination Therapy Research :
Comparative Analysis of Related Compounds
The biological activity of MMTHQ can be compared with other related compounds within the tetrahydroquinoline class:
| Compound Name | Mechanism of Action | Unique Properties |
|---|---|---|
| 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Antimicrobial and neuroprotective | Exhibits significant activity against pathogens |
| Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | Neuroprotection via MAO inhibition | Potential applications in treating mood disorders |
| 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline | Antioxidant properties | Different reactivity due to carbonyl presence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
